molecular formula C11H11ClO B13328342 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13328342
M. Wt: 194.66 g/mol
InChI Key: OYPGRJOMMQRXHA-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-derived aldehyde featuring a (3-chlorophenyl)methyl substituent. Its molecular formula is C₁₁H₁₁ClO, with a molecular weight of 182.66 g/mol. The compound combines the steric and electronic effects of a strained cyclopropane ring with the aromatic and electron-withdrawing properties of the 3-chlorophenyl group.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,8H,4-5,7H2

InChI Key

OYPGRJOMMQRXHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 3-chlorobenzyl chloride with cyclopropane-1-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(3-Chlorophenyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

  • Molecular Formula : C₉H₉ClOS
  • Molecular Weight : ~200.68 g/mol
  • Key Differences: The 3-chlorothiophene substituent introduces a sulfur-containing heterocycle instead of a benzene ring. Thiophene’s aromaticity and sulfur atom enhance electron delocalization and alter solubility compared to the chlorophenyl group. Potential Applications: Likely used in specialized agrochemicals or pharmaceuticals due to sulfur’s bioactivity .

1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

  • Molecular Formula : C₁₂H₂₀O
  • Molecular Weight : 180.29 g/mol
  • Key Differences :
    • Substitutes the aromatic chlorophenyl group with a saturated 4-methylcyclohexyl moiety.
    • Lower polarity and increased hydrophobicity due to the aliphatic cyclohexane ring.
    • Applications: Likely a lab-scale intermediate for materials science or fragrance synthesis, given its discontinued commercial status .

1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₆H₁₁ClFNO
  • Molecular Weight : 287.72 g/mol
  • Key Differences: Incorporates an indole ring system fused to the carbaldehyde group, increasing structural complexity. Higher molecular weight and polarity compared to the target compound .

Comparative Physical and Chemical Properties

Property Target Compound Thiophene Analog Cyclohexyl Analog Indole Analog
Molecular Weight (g/mol) 182.66 ~200.68 180.29 287.72
Substituent 3-Chlorophenyl 3-Chlorothiophene 4-Methylcyclohexyl 3-Chlorophenyl + Indole
Aromaticity Yes (benzene) Yes (thiophene) No (aliphatic) Yes (benzene + indole)
Polarity Moderate (Cl, aldehyde) Higher (S, Cl, aldehyde) Low (alkyl) High (indole, F, aldehyde)
Potential Applications Agrochemical intermediates Specialty agrochemicals Lab-scale synthesis Pharmaceuticals

Reactivity and Stability

  • Cyclopropane Ring Stability: The strained cyclopropane ring in the target compound increases reactivity compared to non-cyclic or larger-ring analogs. The 3-chlorophenyl group may stabilize the ring via resonance effects .
  • Electrophilicity: The aldehyde group’s reactivity is modulated by the electron-withdrawing chlorine atom, enhancing electrophilicity compared to non-chlorinated analogs.
  • Thermal Stability : Likely lower than indole-based analogs due to the absence of fused aromatic stabilization .

Biological Activity

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, which include a cyclopropane ring and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClOC_9H_9ClO, with a molecular weight of 172.62 g/mol. Its structure can be described as follows:

  • Cyclopropane Ring : A three-membered carbon ring that provides rigidity to the molecule.
  • Aldehyde Group : The presence of the aldehyde functional group allows for reactivity with nucleophiles, making it a candidate for various biological interactions.
  • Chlorophenyl Substituent : The chlorinated phenyl group may influence the compound's lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their functions and influencing metabolic pathways.
  • Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor for certain enzymes, impacting various biochemical pathways.
  • Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that could be harnessed for therapeutic purposes.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro .
  • Antimicrobial Properties : Research has also suggested potential antimicrobial activity, with the compound demonstrating effectiveness against various bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehydeC9H9BrOC_9H_9BrOAnticancer, Antimicrobial
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acidC9H9ClO2C_9H_9ClO_2Enzyme inhibition
2-(3-Bromophenyl)cyclopropane-1-carbaldehydeC9H9BrOC_9H_9BrOCytotoxicity against cancer cell lines

This table highlights how variations in halogen substitution (bromine vs. chlorine) can affect the biological properties of cyclopropane derivatives.

Future Directions in Research

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure impact biological activity.
  • Mechanistic Studies : Investigating specific pathways affected by the compound to identify potential therapeutic targets.

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